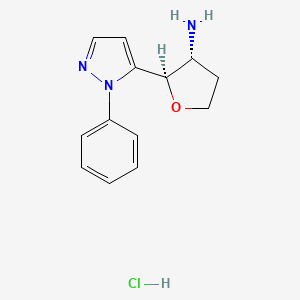

rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine hydrochloride, trans

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine hydrochloride, trans, also known as Ro 20-1724, is a selective phosphodiesterase (PDE) inhibitor. PDEs are enzymes that regulate cyclic nucleotide levels in cells, and inhibition of PDEs can have various physiological effects. Ro 20-1724 has been extensively studied in scientific research for its potential therapeutic applications.

Applications De Recherche Scientifique

Kinetic Resolution and Stereochemistry

- The compound exhibits interesting properties in kinetic resolution, as demonstrated in a study where rac-1, a related compound, was acylated enantioselectively, leading to the formation of enantiomerically pure alcohol which forms a helical structure in the solid state (Barz, Herdtweck, & Thiel, 1996).

Coordination Chemistry

- It has been identified in the coordination chemistry with metals like rhodium, forming complexes that were characterized using X-ray crystal structure analysis (Steel, 1991).

Anticancer Applications

- The compound has been explored for its potential in anticancer applications. In one study, a series of amide derivatives of a similar compound showed significant cytotoxic activity against breast cancer cell lines, indicating potential for cancer treatment (Panneerselvam et al., 2022).

Polymer Modification

- It is utilized in polymer modification, as seen in a study where various amine compounds, including a similar compound, were used to modify polyvinyl alcohol/acrylic acid hydrogels, improving their thermal stability and antibacterial activities (Aly & El-Mohdy, 2015).

Antimicrobial and Antifungal Activities

- Various derivatives of similar compounds have been synthesized and tested for antimicrobial and antifungal activities, showing promising results against different strains of bacteria and fungi (Idrees, Kola, & Siddiqui, 2019).

Catalysis

- It is applied in catalytic processes, such as in asymmetric allylic alkylation, demonstrating high enantioselectivities and sensitivities to amino acid appendages (Clark & Landis, 2003).

Fluorescent Properties

- The compound and its complexes exhibit interesting fluorescent properties, which increase in emission intensity and show a bathochromic shift upon solidification, useful for material science applications (Hiscock et al., 2019).

Propriétés

IUPAC Name |

(2R,3R)-2-(2-phenylpyrazol-3-yl)oxolan-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O.ClH/c14-11-7-9-17-13(11)12-6-8-15-16(12)10-4-2-1-3-5-10;/h1-6,8,11,13H,7,9,14H2;1H/t11-,13-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVLDSLRHAFXAM-LOCPCMAASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C1N)C2=CC=NN2C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H]([C@@H]1N)C2=CC=NN2C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine hydrochloride, trans | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Methylpiperidin-4-yl)oxy]pyridine](/img/structure/B3016219.png)

![7-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B3016221.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3016231.png)

![Methyl 2-[1-adamantylmethylcarbamoyl(methyl)amino]acetate](/img/structure/B3016233.png)

![N-cyclohexyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide](/img/structure/B3016234.png)